

Unveiling the Chemical Landscape of Antibacterial Agent 199: A Technical Guide

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Compound of Interest

Compound Name: Antibacterial agent 199

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Antibacterial agent 199**, a compound demonstrating notable antibacterial efficacy. The information is compiled from publicly available scientific data to facilitate further research and development in the field of antibacterial drug discovery.

Chemical and Physical Properties

Antibacterial agent 199, also identified as Compound 2 and Antibiotic A-54556B, is a molecule with significant potential in combating bacterial infections. Its fundamental chemical and physical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C37H48N6O8	PubChem[1]
Molecular Weight	704.8 g/mol	PubChem[1]
Synonyms	Compound 2, Antibiotic A-54556B, A-54556 Factor B	MedChemExpress[2], PubChem[1]
ChEMBL ID	CHEMBL3342325	PubChem[1]
PubChem CID	102079728	PubChem[1]

Mechanism of Action and Biological Activity

Antibacterial agent 199 functions as an activator of the caseinolytic protease (ClpP), an important enzyme in bacterial protein homeostasis.[3] The activation of ClpP leads to unregulated proteolysis within the bacterial cell, ultimately resulting in cell death. The binding affinity of the agent to ClpP has been quantified with a dissociation constant (Kd) of 0.7 μ M.[3]

In Vitro Antibacterial Spectrum

The compound has demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, are detailed in the table below.

Bacterial Strain	Gram Stain	MIC (μ g/mL)	Source
Staphylococcus aureus	Positive	16	MedChemExpress[3]
Streptococcus pneumoniae	Positive	0.5	MedChemExpress[3]
Neisseria meningitidis	Negative	0.5	MedChemExpress[3]

Experimental Protocols

While specific, detailed experimental protocols for **Antibacterial agent 199** are not exhaustively available in the public domain, this section outlines generalized methodologies for key assays relevant to its characterization.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is typically employed to determine the MIC of an antibacterial agent.

Principle: A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each

well. The plate is incubated under optimal growth conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

Generalized Protocol:

- Preparation of Antibacterial Agent Stock Solution: Dissolve **Antibacterial agent 199** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate bacterial growth medium) directly in the wells of a 96-well plate.
- Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of 5×10^5 CFU/mL in the test wells.
- Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antibacterial agent. Include positive (no agent) and negative (no bacteria) growth controls.
- Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like *Streptococcus pneumoniae*).
- Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

ClpP Activation Assay

The activation of ClpP by **Antibacterial agent 199** can be monitored using a fluorogenic peptide substrate.

Principle: In the presence of an activator, ClpP will cleave a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. Cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.

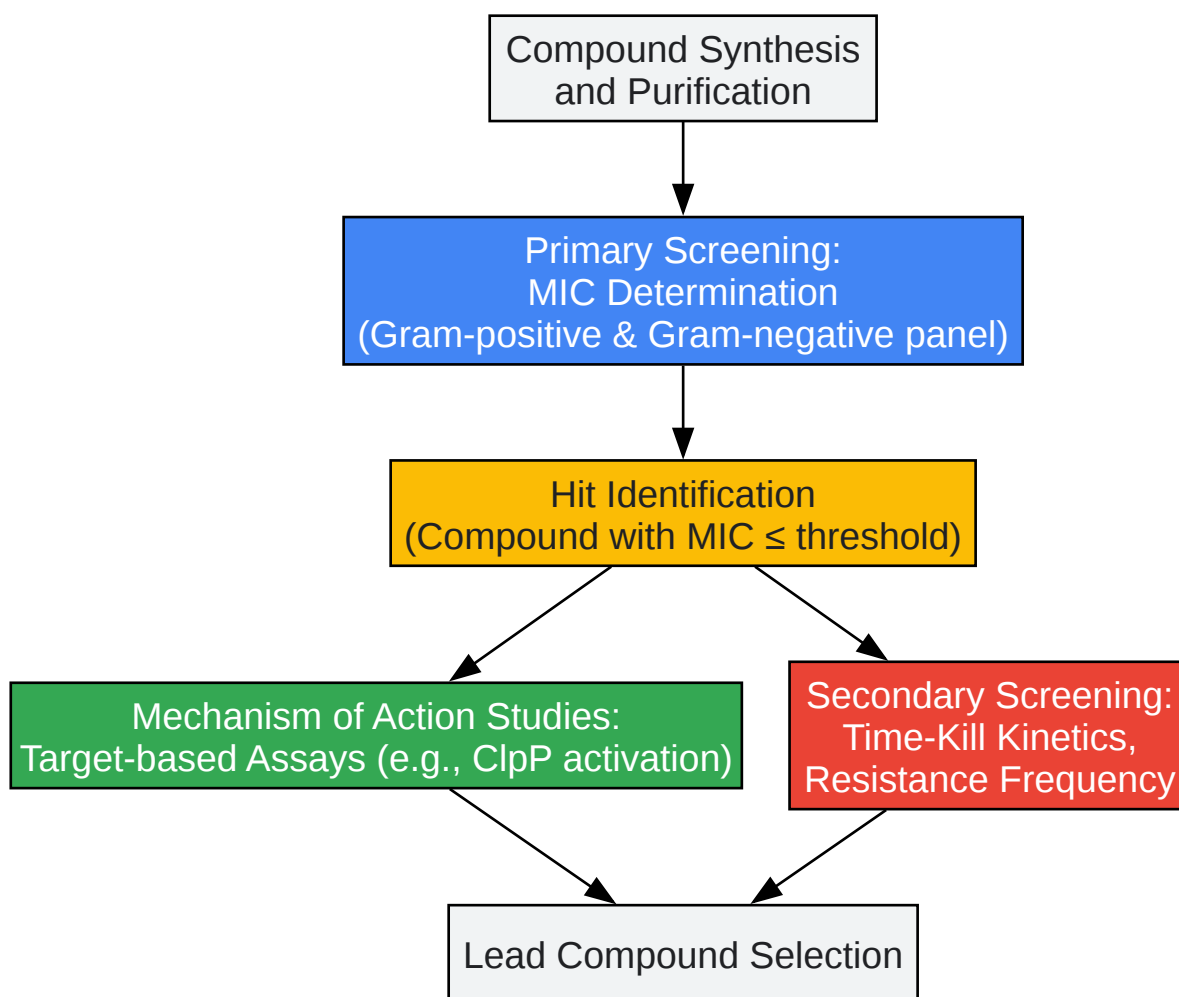
Generalized Protocol:

- Reagents:
 - Purified ClpP enzyme
 - Fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC)
 - Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
 - **Antibacterial agent 199** stock solution
- Assay Procedure:
 - In a 96-well black microtiter plate, add the assay buffer.
 - Add varying concentrations of **Antibacterial agent 199** to the wells.
 - Add the purified ClpP enzyme to all wells except for the negative control.
 - Initiate the reaction by adding the fluorogenic peptide substrate.
 - Immediately place the plate in a fluorescence plate reader.
- Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for a defined period.
- Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each concentration of **Antibacterial agent 199**. The dissociation constant (K_d) can be determined by fitting the concentration-response data to a suitable binding model.

Visualizations

Logical Workflow for In Vitro Evaluation

The following diagram illustrates a logical workflow for the initial in vitro evaluation of a novel antibacterial agent like "**Antibacterial agent 199**".



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Caption: A logical workflow for the in vitro evaluation of a novel antibacterial agent.

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